3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the CAS Number: 1354954-40-7 . It has a molecular weight of 259.05 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involving 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine have been explored in several studies .Physical And Chemical Properties Analysis
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a powder that is stored at room temperature .Scientific Research Applications
Synthesis Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine”, has been extensively studied. Various synthetic strategies and approaches have been reported from 2017 to 2021 . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
Biomedical Applications
1H-pyrazolo[3,4-b]pyridines, including “3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine”, have found significant applications in the biomedical field . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds .
Anticancer Agents
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been designed as potential anticancer agents . They have been screened for their antitumor activity in vitro .
Microwave-assisted Synthesis
Microwave-assisted synthesis is another method used for the synthesis of pyrazolo[3,4-b]pyridine derivatives . This method has been used to synthesize 3-substituted 1H-pyrazolo[3,4-b]pyridines .
PD-1/PD-L1 Inhibitors
“3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine” derivatives have been designed as novel small molecule inhibitors targeting PD-1/PD-L1 interactions . Blocking the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway is a promising method for tumor immunotherapy .
Building Blocks for Other Compounds
“3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine” can be used as a building block for the synthesis of other compounds . For example, 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]-pyridine has been used as a building block for the synthesis of 3-substituted 1H-pyrazolo[3,4-b]pyridines .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been associated with a wide range of biological activities .
Mode of Action
It’s worth noting that compounds of the pyrazolo[3,4-b]pyridine family have been found to interact with various biological targets, influencing their function .
Biochemical Pathways
Given the structural similarity to other pyrazolo[3,4-b]pyridines, it’s plausible that it may influence similar pathways .
Result of Action
Compounds of the pyrazolo[3,4-b]pyridine family have been associated with various biological activities .
properties
IUPAC Name |
3-iodo-1-methylpyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-5-3-2-4-9-6(5)7(8)10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNLWRAKHMLTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)I)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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